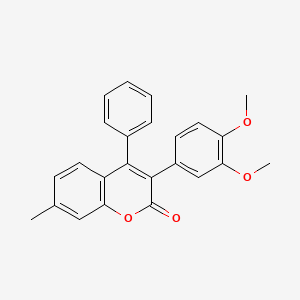

3-(3 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxyphenyl)-7-methyl-4-phenylcoumarin

Description

3-(3',4'-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic coumarin derivative characterized by a methoxy-substituted phenyl group at position 3, a methyl group at position 7, and a phenyl group at position 4 of the coumarin scaffold. Coumarins are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Key structural features:

- Position 3: 3',4'-Dimethoxyphenyl group (electron-donating methoxy substituents).

- Position 4: Phenyl group (hydrophobic moiety).

- Position 7: Methyl group (modest steric and electronic influence).

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O4/c1-15-9-11-18-20(13-15)28-24(25)23(22(18)16-7-5-4-6-8-16)17-10-12-19(26-2)21(14-17)27-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZYUBZQWOPIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflic Acid-Mediated Coumarin Formation

Miyata et al. (2023) developed a regioselective approach using triflic acid (TfOH) in ethanol to synthesize 3-methoxy-4-arylcoumarins. By reacting phloroglucinol (1a) with ethyl 2-methoxy-3-oxo-3-phenylpropanoate (2a) at 90°C for 24 hours, they achieved 70% yield of 5,7-dihydroxy-3-methoxy-4-phenylcoumarin (3a). Adapting this protocol for 3-(3',4'-dimethoxyphenyl)-7-methyl-4-phenylcoumarin would involve:

- Replacing phloroglucinol with 3,4-dimethoxyphenol.

- Using a β-ketoester with a methyl group at the C7 position.

Key optimization parameters (Table 1):

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Acid catalyst | 0.1 equiv HClO₄ | Prevents overacidification |

| Solvent | 1,4-dioxane | Enhances solubility |

| Drying agent | Silica gel | Absorbs H₂O, shifts equilibrium |

This method minimizes side products like benzofurans by controlling water content.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable precise functionalization of the coumarin scaffold. Kausar et al. (2022) demonstrated that PdCl₂(PPh₃)₂ in toluene/water efficiently couples 4-chloro-3-phosphonatocoumarins with arylboronic acids, yielding 3-aryl derivatives. For 3-(3',4'-dimethoxyphenyl)-7-methyl-4-phenylcoumarin, this approach would involve:

- Synthesizing 4-chloro-7-methylcoumarin via Pechmann condensation.

- Introducing the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling.

Reaction conditions (Table 2):

| Catalyst | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Toluene/H₂O | 86 | >99 |

| Pd(PPh₃)₄ | Ethanol/H₂O | 45 | 74 |

Side products such as dehalogenated coumarin (7) are suppressed using anhydrous toluene.

Biosynthetic Precursors and Plant-Derived Extraction

3-(3',4'-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin occurs naturally in Bassia muricata shoots, where it acts as an allelochemical. Ethanol extracts of the plant showed inhibitory effects on Chenopodium mural germination, correlating with coumarin concentration. While industrial-scale extraction is impractical, biosynthetic studies suggest phenylpropanoid pathways involving:

- Cinnamic acid methylation to form dimethoxy derivatives.

- Cyclization with methylmalonyl-CoA.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pechmann condensation | 57–70 | 85–90 | Moderate |

| Pd-catalyzed coupling | 35–86 | 74–99 | High |

| Acid-catalyzed | 70 | >99 | Low |

Acid-catalyzed routes offer superior purity but require expensive drying agents. Transition metal methods excel in functional group tolerance but necessitate rigorous catalyst screening.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Precursor

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical transformations, making it valuable in organic synthesis.

Fluorescent Dyes

Due to its fluorescent properties, 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin is utilized in the development of fluorescent dyes for applications in biological imaging and diagnostics.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer : A study demonstrated that derivatives of 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin showed IC50 values ranging from 0.83 µM to over 50 µM against MCF-7 breast cancer cells, suggesting strong anticancer potential .

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. Specifically, it has been shown to induce S-phase cell cycle arrest in MDA-MB-231 cells, indicating its therapeutic potential in breast cancer treatment .

Antimicrobial Activity

The antimicrobial properties of coumarins have been well-documented. For example:

- Bacterial Inhibition : Studies have shown that derivatives can inhibit key enzymes such as tyrosinase, which is crucial for bacterial survival. The presence of methoxy groups enhances these antimicrobial activities .

- Fungal Activity : Research suggests that this compound exhibits effectiveness against various fungal strains, further supporting its potential as an antimicrobial agent.

Neuroprotective Effects

3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin has been investigated for its neuroprotective properties:

- MAO-B Inhibition : It has shown significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition suggests potential therapeutic applications in treating neurodegenerative conditions .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Its mechanism involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .

Industrial Applications

In addition to its applications in research and medicine, 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin is used industrially as a fluorescent dye. Its ability to fluoresce under certain conditions makes it suitable for various industrial applications including:

- Dyeing Processes : Used in textiles and plastics for color enhancement.

- Biological Imaging : Employed in microscopy and imaging techniques to visualize biological samples.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarins are highly dependent on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Antioxidant Activity

Hydroxycoumarins (e.g., 7-hydroxy derivatives) exhibit superior antioxidant activity compared to methoxy or methyl-substituted analogues. For instance, hydroxy-3-phenylcoumarins (compounds 5–8 in ) demonstrated robust radical scavenging in ORAC (Oxygen Radical Absorbance Capacity) and ESR (Electron Spin Resonance) assays, attributed to their phenolic –OH groups . In contrast, the methyl group at position 7 in the target compound may reduce antioxidant efficacy due to the absence of a hydrogen-donating moiety.

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article aims to summarize the biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin can be represented as follows:

This compound features a coumarin backbone with a dimethoxy-substituted phenyl group at the 3-position and a methyl group at the 7-position, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of coumarin derivatives. For instance, a study highlighted that various 3-phenylcoumarin derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.83 µM to over 50 µM depending on the specific derivative and its substituents .

In particular, derivatives similar to 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, one study reported that certain coumarins could induce S-phase cell cycle arrest in MDA-MB-231 cells, suggesting their potential as therapeutic agents in breast cancer treatment .

Antiviral Activity

Research has also explored the antiviral properties of coumarins. A study demonstrated that some phenylcoumarins inhibited HIV-1 replication by targeting specific cellular pathways involved in viral entry and replication . The structural modifications in coumarins significantly influenced their antiviral potency, indicating that 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin could be further evaluated for similar activities.

Antimicrobial Activity

The antimicrobial effects of coumarins have been documented as well. Some derivatives have shown effectiveness against various bacterial strains and fungi, with mechanisms involving the inhibition of key enzymes such as tyrosinase . The presence of methoxy groups in the structure is believed to enhance these activities.

The biological activity of 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or viral replication.

- Signal Transduction Modulation : Coumarins can affect signaling pathways such as NF-kB and JAK/STAT pathways, which are crucial for cell proliferation and survival .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated a series of phenylcoumarins for their cytotoxic effects on MCF-7 cells, revealing that some derivatives exhibited low micromolar IC50 values, indicating strong potential as anticancer agents .

- Mechanistic Insights : Another investigation into the mechanism revealed that certain coumarins could induce apoptosis through caspase activation and mitochondrial pathway modulation .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹³C NMR | δ 165.60 (C=O), δ 141.62 (C-3 aryl) | |

| HRMS | m/z 293.0587 [M+Na]⁺ | |

| X-ray | Dihedral angle: 85.2° |

How can researchers address discrepancies between computational predictions and experimental data in structural analysis?

Answer:

Discrepancies (e.g., in J-values or bond lengths) arise from approximations in density functional theory (DFT) models. To resolve:

Cross-validation: Compare Gaussian-calculated NMR shifts with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better accuracy .

Dynamic effects: Incorporate solvent interactions (e.g., DMSO in NMR simulations) to refine computational models .

Crystallographic refinement: Use single-crystal X-ray data to calibrate computational bond angles .

What safety considerations are critical when handling this compound, based on structural analogs?

Answer:

- Photo-sensitization risk: Structural analogs like 4-methyl-7-ethoxycoumarin exhibit phototoxic potential under UV exposure. Mitigate via:

- Avoiding direct light during synthesis .

- Using protective equipment (amber glassware, UV-blocking gloves) .

- Toxicity screening: Preclinical assays (e.g., Ames test) are recommended for derivatives intended for biological studies .

How can reaction conditions be optimized to improve yield and purity?

Answer:

- Catalyst optimization: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions while maintaining ~70% yield .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, improving coupling efficiency .

- Temperature control: Lower reaction temperatures (40–60°C) minimize decomposition of heat-sensitive methoxy groups .

What are the primary applications of this coumarin derivative in analytical chemistry?

Answer:

- Fluorescent labeling: Derivatives like 4-bromomethyl-7-methoxycoumarin react with carboxylates (e.g., dicarboxylic acids) for trace-level HPLC detection (LOD: 0.1–1.0 ng/mL) .

- Enzyme activity probes: 7-Methoxy-4-methylcoumarin derivatives serve as fluorogenic substrates for cytochrome P450 isoforms (e.g., CYP3A4) in metabolic studies .

What methodologies assess its interactions with cytochrome P450 enzymes?

Answer:

- In vitro assays: Recombinant human CYP enzymes (e.g., CYP3A4) are incubated with the compound and NADPH. Metabolite formation is quantified via LC-MS/MS using marker substrates like AMMC (m/z 406.0) .

- Inhibition studies: Co-incubation with inhibitors (e.g., ketoconazole for CYP3A4) identifies isoform-specific interactions .

How can contradictions in reported biological activities across studies be resolved?

Answer:

- Assay standardization: Use consistent cell lines (e.g., HEK293 for acetylcholinesterase inhibition) and controls (e.g., donepezil) .

- Metabolic stability testing: Pre-treat compounds with liver microsomes to account for variability in metabolic degradation .

- Structural analogs: Compare activity trends across derivatives (e.g., 3-fluoro vs. 3-methyl substitutions) to identify pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.